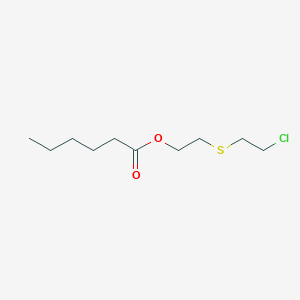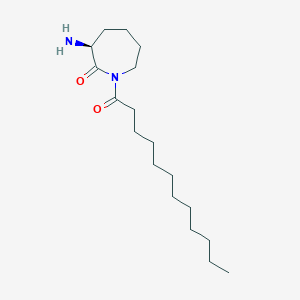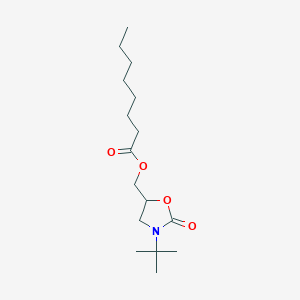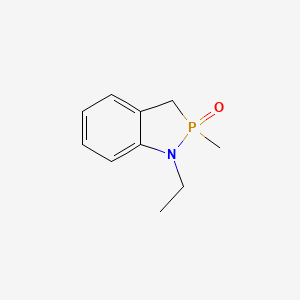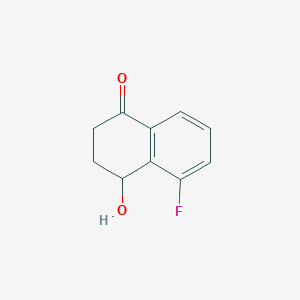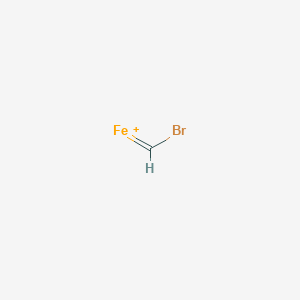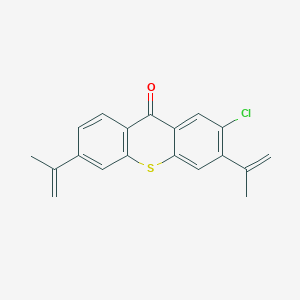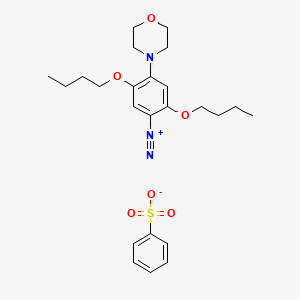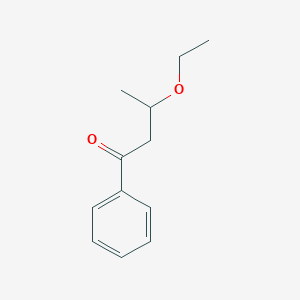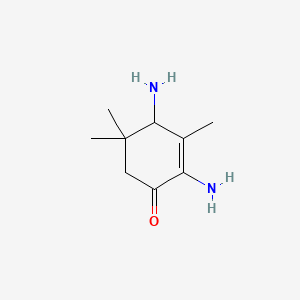![molecular formula C31H26O2Si B14368090 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one CAS No. 90489-98-8](/img/structure/B14368090.png)
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a triphenylsilyl group, and a hex-4-en-2-yn-1-one backbone
Métodos De Preparación
The synthesis of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one typically involves multiple steps, including the formation of the hex-4-en-2-yn-1-one backbone and the subsequent attachment of the phenyl and triphenylsilyl groups. Common synthetic routes may involve the use of reagents such as alkynes, alkenes, and silylating agents under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.
Análisis De Reacciones Químicas
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one involves its interaction with molecular targets through its phenyl and triphenylsilyl groups. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can be compared with similar compounds such as:
4-Methyl-1-phenylhex-4-en-2-yn-1-one: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
1-Phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one: Similar structure but without the methyl group, which can influence its chemical properties.
4-Methyl-1-phenyl-6-hydroxyhex-4-en-2-yn-1-one:
These comparisons highlight the unique features of this compound, particularly the presence of the triphenylsilyl group, which can significantly influence its chemical behavior and applications.
Propiedades
Número CAS |
90489-98-8 |
|---|---|
Fórmula molecular |
C31H26O2Si |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
4-methyl-1-phenyl-6-triphenylsilyloxyhex-4-en-2-yn-1-one |
InChI |
InChI=1S/C31H26O2Si/c1-26(22-23-31(32)27-14-6-2-7-15-27)24-25-33-34(28-16-8-3-9-17-28,29-18-10-4-11-19-29)30-20-12-5-13-21-30/h2-21,24H,25H2,1H3 |
Clave InChI |
CIKOVAMWVILTGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


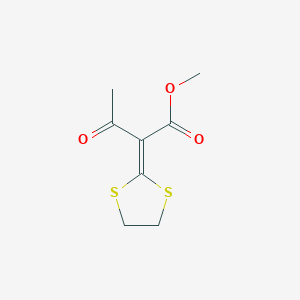
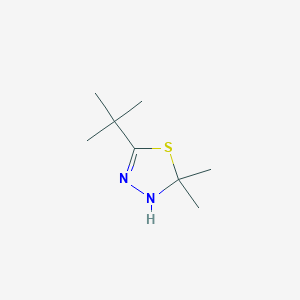
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
